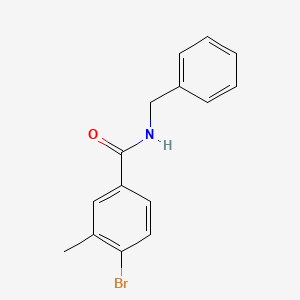
N-Bencil-4-bromo-3-metilbenzamida
Descripción general
Descripción
N-Benzyl-4-bromo-3-methylbenzamide is an organic compound with the molecular formula C15H14BrNO. It is a benzamide derivative, characterized by the presence of a benzyl group, a bromine atom at the 4-position, and a methyl group at the 3-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
N-Benzyl-4-bromo-3-methylbenzamide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of N-Benzyl-4-bromo-3-methylbenzamide is currently unknown . It’s worth noting that a structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Mode of Action
Based on its structural similarity to n-methylbenzamide, it may interact with its targets in a similar manner .
Biochemical Pathways
If it indeed acts as a pde10a inhibitor like n-methylbenzamide, it could potentially affect cyclic nucleotide signaling pathways .
Result of Action
If it acts similarly to N-Methylbenzamide, it could potentially modulate cyclic nucleotide signaling in the brain .
Análisis Bioquímico
Biochemical Properties
N-Benzyl-4-bromo-3-methylbenzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical pathways and affect the overall metabolic flux within the cell .
Cellular Effects
N-Benzyl-4-bromo-3-methylbenzamide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific signaling pathways, leading to changes in gene expression and subsequent cellular responses. These effects can vary depending on the cell type and the concentration of the compound used .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-4-bromo-3-methylbenzamide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that N-Benzyl-4-bromo-3-methylbenzamide remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure .
Dosage Effects in Animal Models
The effects of N-Benzyl-4-bromo-3-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
N-Benzyl-4-bromo-3-methylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. The compound may affect the levels of specific metabolites, leading to changes in cellular metabolism. These interactions can have downstream effects on other biochemical pathways, highlighting the compound’s role in regulating metabolic processes .
Transport and Distribution
Within cells and tissues, N-Benzyl-4-bromo-3-methylbenzamide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of N-Benzyl-4-bromo-3-methylbenzamide can influence its activity and function, as well as its overall effects on cellular processes .
Subcellular Localization
N-Benzyl-4-bromo-3-methylbenzamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzyl-4-bromo-3-methylbenzamide can be synthesized through a multi-step process. One common method involves the bromination of 3-methylbenzoic acid, followed by the formation of the benzamide derivative through a reaction with benzylamine. The reaction conditions typically involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The final step involves the coupling of the brominated intermediate with benzylamine under basic conditions .
Industrial Production Methods
Industrial production of N-Benzyl-4-bromo-3-methylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-4-bromo-3-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of N-substituted benzamides.
Reduction: Formation of N-benzyl-3-methylbenzylamine.
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-3-bromo-4-methylbenzamide: Similar structure but with different substitution pattern.
N-Methyl-4-bromo-3-methoxybenzamide: Contains a methoxy group instead of a methyl group.
4-Bromo-N-ethyl-N-methylbenzamide: Contains ethyl and methyl groups on the amide nitrogen.
Uniqueness
N-Benzyl-4-bromo-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position and the benzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
N-benzyl-4-bromo-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-9-13(7-8-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUDBCRKTUDBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674384 | |
| Record name | N-Benzyl-4-bromo-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-76-9 | |
| Record name | N-Benzyl-4-bromo-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















